Cyclohexyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

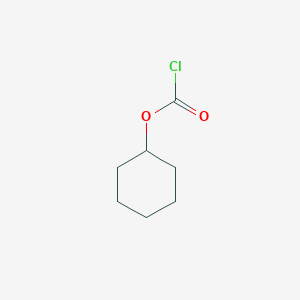

IUPAC Name |

cyclohexyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVJLGPDBXCTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065383 | |

| Record name | Carbonochloridic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13248-54-9 | |

| Record name | Cyclohexyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13248-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013248549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFS37667DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclohexyl Chloroformate (CAS 13248-54-9): A Comprehensive Technical Guide for Synthetic Chemistry Professionals

This guide provides an in-depth exploration of cyclohexyl chloroformate, a versatile and highly reactive reagent pivotal to modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the compound's properties, reactivity, and practical applications, grounded in established chemical principles. We will delve into the causality behind its synthetic utility, provide actionable protocols, and emphasize the safety protocols essential for its handling.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 13248-54-9, is an organic compound classified as a chloroformate ester.[1][2] Its structure features a reactive chloroformate functional group attached to a stable cyclohexyl ring, a combination that dictates its utility as an acylating agent.[1] This reagent is primarily encountered as a colorless, oily liquid.[2][3]

The core function of this compound in synthesis is to introduce the cyclohexyloxycarbonyl group onto a nucleophile. This reactivity is central to its application as a protecting group for amines and in the synthesis of various carbamates, esters, and other derivatives used in the pharmaceutical and agrochemical industries.[1][4]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13248-54-9 | [1][2][5] |

| Molecular Formula | C₇H₁₁ClO₂ | [1][5][6] |

| Molecular Weight | 162.61 g/mol | [1][4][5] |

| IUPAC Name | cyclohexyl carbonochloridate | [1] |

| Synonyms | Chloroformic acid cyclohexyl ester, (Cyclohexyloxy)carbonyl chloride | [2][5][7] |

| Appearance | Colorless liquid/oil | [1][2] |

| Boiling Point | 197°C at 760 mmHg; 87.5°C (no pressure specified) | [2][4][5] |

| Density | ~1.14 g/cm³ (Predicted) | [2][5] |

| Flash Point | 76.4°C | [5] |

| Solubility | Soluble in chloroform (sparingly), ethyl acetate (slightly), and other common organic solvents. Reacts with water. | [2][8] |

| Storage | Hygroscopic. Store in a refrigerator under an inert atmosphere. | [2][3][6] |

Synthesis and Reactivity Profile

Synthesis Pathway

The predominant industrial synthesis of this compound involves the reaction of cyclohexanol with an excess of phosgene (COCl₂).[2] This reaction is a classic example of nucleophilic acyl substitution at the highly electrophilic carbonyl carbon of phosgene.

The process must be conducted under anhydrous conditions, as both phosgene and the chloroformate product readily hydrolyze. The reaction proceeds with the liberation of hydrogen chloride (HCl) gas, which must be scrubbed from the effluent stream.[2]

Caption: Synthesis of this compound from Cyclohexanol and Phosgene.

Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is bonded to two electron-withdrawing groups: an oxygen atom and a chlorine atom. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

Common nucleophiles such as amines, alcohols, and thiols readily attack the carbonyl carbon, displacing the chloride ion to form stable carbamates, carbonates, and thiocarbonates, respectively.[1]

Caption: General mechanism for the acylation of a nucleophile.

This reactivity is harnessed extensively in synthetic chemistry, particularly for the protection of amine functionalities. The resulting cyclohexyloxycarbonyl carbamate is significantly less nucleophilic and basic than the parent amine, effectively masking its reactivity during subsequent synthetic steps.

Hydrolysis and Decomposition

A critical aspect of handling this compound is its sensitivity to moisture. It hydrolyzes in the presence of water to yield cyclohexanol, carbon dioxide, and corrosive hydrochloric acid.[1] This necessitates storage under anhydrous and inert conditions.[2] Furthermore, upon prolonged storage, especially if not refrigerated, it can slowly decompose to form cyclohexyl chloride and carbon dioxide.[2][3] Bottles may develop pressure from this decomposition and should be cooled and opened with caution in a fume hood.[2][3]

Key Applications in Research and Development

Amine Protection in Peptide Synthesis and Drug Development

The primary application of this compound is as a protecting group for primary and secondary amines.[1][2] The introduced cyclohexyloxycarbonyl group (Cyc-O-C(O)-), analogous to the more common Cbz (benzyloxycarbonyl) group, renders the amine nitrogen non-nucleophilic, allowing for selective reactions at other sites of a complex molecule.

Why this choice? The selection of the cyclohexyloxycarbonyl group over other protecting groups like Boc (tert-butyloxycarbonyl) is driven by its differing stability profile. While Boc groups are labile under acidic conditions, carbamates derived from this compound are generally stable to acid but can be cleaved under other specific conditions, offering an orthogonal protection strategy essential in multi-step synthesis.

Intermediate for Pharmaceuticals and Agrochemicals

This compound serves as a key building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1][4] Its ability to readily form carbamate and carbonate linkages is exploited to build complex molecular architectures, including insecticides and compounds for organic electronic devices.[4]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established procedures and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures for handling phosgene.[2][3]

-

Apparatus Setup: Equip a 1 L round-bottom flask with a gas delivery tube, a pressure-equalizing addition funnel, and a dry ice-acetone condenser. The outlet of the condenser should be connected to a drying tube and a suitable trap for excess phosgene and HCl.

-

Phosgene Condensation: Cool the flask in an ice bath and introduce phosgene gas until approximately 109 g (1.1 mol) has condensed into the flask.

-

Reactant Addition: While stirring the condensed phosgene, add 100 g (1.0 mol) of anhydrous cyclohexanol dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete (approx. 1 hour), allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

Work-up: Concentrate the solution under reduced pressure at room temperature to remove excess phosgene and HCl. The resulting residue of this compound may be used without further purification for many applications.

Protocol: Protection of a Primary Amine

This is a general procedure for the formation of a cyclohexyloxycarbonyl-protected amine.

-

Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as a 2:1 mixture of THF and water, or dichloromethane.

-

Base Addition: Add a base, such as sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv), to the solution.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add this compound (1.2 equiv) dropwise while stirring vigorously.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Caption: Workflow for a typical amine protection experiment.

Analytical Characterization

-

Gas Chromatography (GC): Purity can be assessed using GC with a flame ionization detector (GC-FID). A non-polar column would be suitable, and the method would reveal the presence of starting material (cyclohexanol) or decomposition products (cyclohexyl chloride).[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption for the carbonyl (C=O) stretch of the chloroformate group around 1770 cm⁻¹.[1] The absence of a broad O-H stretch (around 3300 cm⁻¹) would indicate the absence of cyclohexanol impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be dominated by multiplets for the cyclohexyl ring protons, typically in the δ 1.2-2.1 ppm range. A distinct downfield multiplet corresponding to the single proton on the carbon attached to the oxygen (H-1) would be expected around δ 4.8-5.0 ppm.

-

¹³C NMR: The carbonyl carbon is expected to appear significantly downfield, around δ 150 ppm. Signals for the cyclohexyl carbons would appear in the aliphatic region (δ 20-80 ppm).

-

-

Mass Spectrometry (MS): While the molecular ion peak [M]⁺ at m/z 162/164 (due to ³⁵Cl/³⁷Cl isotopes) may be observed, fragmentation is likely. Common fragments would include the loss of chlorine [M-Cl]⁺ and cleavage of the cyclohexyl ring.

Safety, Handling, and Storage

This compound is a hazardous chemical that demands strict safety protocols. It is corrosive, a lachrymator (tear-inducing agent), and toxic if swallowed, inhaled, or in contact with skin.[1][3][6] It causes severe skin burns and eye damage.[1][6]

Table 2: GHS Hazard Information for this compound

| GHS Pictogram(s) | Hazard Code(s) | Hazard Statement(s) | Source(s) |

| Corrosive, Acute Toxic | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [1][11] |

| Corrosive | H314 | Causes severe skin burns and eye damage. | [1][6][11] |

| Flammable | H226 | Flammable liquid and vapour. | [6] |

Mandatory Handling Procedures:

-

Ventilation: Always handle in a certified chemical fume hood.[2][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, a face shield, and a lab coat.[3][6]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors.[6] Use spark-proof tools and avoid sources of ignition.[12]

-

Spills: In case of a spill, evacuate the area. Absorb with an inert, dry material (e.g., vermiculite, Chemizorb®) and place in a sealed container for disposal. Do not use water.[6][12]

Storage and Stability:

-

Store in a tightly sealed container in a refrigerator (-10°C to 2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon).[2][7]

-

The material is hygroscopic and reacts with water; store away from moisture and incompatible materials like bases, alcohols, and strong oxidizing agents.[2][12]

-

As it can decompose and build pressure, cool containers before opening.[3]

Conclusion

This compound is a potent and valuable reagent in the synthetic chemist's toolkit. Its utility, primarily as an acylating agent for the formation of carbamates and carbonates, is well-established in both academic research and industrial manufacturing. A thorough understanding of its reactivity, particularly its sensitivity to moisture, combined with strict adherence to safety and handling protocols, is paramount to leveraging its synthetic potential effectively and safely.

References

-

Valsynthese SA. (2023). Material Safety Data Sheet this compound. Retrieved from [Link]

-

Valsynthese SA. (n.d.). Chloroformates. Retrieved from [Link]

-

LookChem. (n.d.). Wholesale this compound CAS:13248-54-9. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 13248-54-9| Chemical Name : this compound. Retrieved from [Link]

-

PubChem. (n.d.). Carbonochloridic acid, cyclohexyl ester. Retrieved from [Link]

-

Datenbank GEFAHRGUT. (n.d.). Detailinfo IMDG, BAM no. 1249. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

ResearchGate. (2006). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Retrieved from [Link]

-

CIPAC. (2020). multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]

-

Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences. Retrieved from [Link]

Sources

- 1. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. 2-Ethylhexyl chloroformate (24468-13-1) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. framochem.com [framochem.com]

- 9. cipac.org [cipac.org]

- 10. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]

- 11. 2-Ethylhexyl chloroformate | C9H17ClO2 | CID 62783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

Synthesis and characterization of cyclohexyl chloroformate

<An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexyl Chloroformate

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal reagent in organic synthesis, primarily utilized as a versatile protecting group for amines and in the creation of various carbamates and esters.[1] Its role as an acylating agent and an intermediate in the production of pharmaceuticals and agrochemicals underscores its significance in medicinal and process chemistry.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established scientific principles and methodologies. We will delve into the mechanistic underpinnings of its formation, present validated experimental protocols, and outline the spectroscopic techniques essential for its structural elucidation and purity assessment. Safety considerations, a critical aspect of handling this reactive compound, are also thoroughly addressed.

Table of Contents

-

Introduction to this compound

-

Synthesis of this compound

-

Experimental Protocols

-

Characterization Techniques

-

Safety and Handling

-

References

Introduction to this compound

This compound, with the chemical formula C₇H₁₁ClO₂, is a colorless to slightly yellow liquid characterized by a sharp, pungent odor.[2][3] It belongs to the family of chloroformate esters and is a key intermediate in numerous organic transformations.[2] Its utility stems from the reactive chloroformate functional group, which readily undergoes nucleophilic substitution.[1] This reactivity is harnessed in peptide synthesis to introduce the cyclohexyloxycarbonyl (Chc) protecting group to amines and indoles, preventing unwanted side reactions.[1][4] Furthermore, it serves as a precursor for the synthesis of peroxydicarbonates, which are effective polymerization initiators.[3]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 162.61 g/mol | [2] |

| Density | 1.14 g/cm³ | [2] |

| Boiling Point | 87.5 °C | [2] |

| Flash Point | 76.4 °C | [2] |

| Refractive Index | 1.464 | [2] |

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is predominantly achieved through the reaction of cyclohexanol with a phosgenating agent.[2] Phosgene (COCl₂) itself is a highly toxic gas, leading to the development and use of safer, liquid or solid surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate).[5][6][7]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of cyclohexanol on the electrophilic carbonyl carbon of the phosgenating agent.[8]

-

Using Phosgene: The reaction proceeds via a direct nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of cyclohexanol attacks the carbonyl carbon of phosgene.[8] This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion by a base (or another molecule of cyclohexanol) to yield this compound and hydrochloric acid.[8]

-

Using Diphosgene and Triphosgene: Diphosgene and triphosgene serve as in-situ sources of phosgene.[7][9] Triphosgene, a stable crystalline solid, is often preferred for its ease of handling.[5][10] In the presence of a nucleophilic catalyst or base, triphosgene decomposes to release three molecules of phosgene, which then react with the alcohol as described above.[9][10]

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific laboratory conditions and scale of the reaction. Extreme caution must be exercised when working with phosgene or its surrogates. All manipulations should be performed in a well-ventilated fume hood.[11][12]

Synthesis using Phosgene

This method is based on a well-established procedure.[4]

-

Apparatus Setup: Equip a round-bottomed flask with a gas delivery tube, a pressure-equalizing dropping funnel, a magnetic stirrer, and a cold-finger condenser cooled with a dry ice-acetone bath. The outlet of the condenser should be connected to a drying tube and a trap for excess phosgene and HCl.

-

Phosgene Addition: Cool the flask in an ice bath and condense the desired amount of phosgene (typically a slight molar excess, e.g., 1.1 equivalents) into the flask.

-

Cyclohexanol Addition: While stirring, add cyclohexanol (1 equivalent) dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 2 hours) to ensure complete conversion.[4]

-

Work-up: Remove the excess phosgene and HCl by concentrating the solution under reduced pressure at room temperature.[4] The resulting residue is this compound, which can often be used without further purification.[4]

Synthesis using Triphosgene (a Safer Alternative)

This method avoids the direct handling of phosgene gas.

-

Reactant Preparation: In a fume hood, dissolve cyclohexanol (1 equivalent) and a suitable base (e.g., pyridine, 1.1 equivalents) in an inert anhydrous solvent (e.g., dichloromethane or toluene) in a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Triphosgene Addition: Dissolve triphosgene (approximately 0.34-0.4 equivalents) in the same anhydrous solvent and add it dropwise to the stirred cyclohexanol solution at a controlled temperature (typically 0-5 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, purify the crude this compound by vacuum distillation.

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretch of the chloroformate group, typically in the region of 1770-1780 cm⁻¹.[13] Another key absorption is the C-Cl stretch, which appears around 750 cm⁻¹.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a multiplet corresponding to the proton on the carbon bearing the chloroformate group (CH -O-), typically shifted downfield. The remaining protons of the cyclohexyl ring will appear as a complex series of multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the chloroformate group at approximately 150 ppm.[13] The carbon attached to the oxygen will also be shifted downfield, while the other cyclohexyl carbons will appear in the aliphatic region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 162 (for ³⁵Cl) and 164 (for ³⁷Cl) in the appropriate isotopic ratio.[13] Common fragmentation patterns include the loss of a chlorine radical and the loss of the entire chloroformate group.[13]

Safety and Handling

This compound is a toxic, corrosive, and flammable liquid.[3][12] It is imperative to handle it with appropriate personal protective equipment (PPE) and engineering controls.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and protective clothing.[11][12] A respirator with an appropriate cartridge may be necessary if working outside of a fume hood or in case of inadequate ventilation.[11]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[4][11] Avoid contact with skin, eyes, and mucous membranes.[4][12] Prevent inhalation of vapors.[12] Keep away from heat, sparks, and open flames.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and amines.[11][12] It is recommended to store it in a refrigerator.[4] Be aware that bottles may develop pressure over time due to slow decomposition into CO₂ and cyclohexyl chloride, and should be cooled before opening.[4]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[12]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

Conclusion

The synthesis and characterization of this compound are well-established processes that are crucial for various applications in organic and medicinal chemistry. While the use of phosgene requires stringent safety measures, the advent of safer surrogates like triphosgene has made its synthesis more accessible in a laboratory setting. A thorough understanding of the reaction mechanism, coupled with meticulous experimental technique and comprehensive spectroscopic analysis, is essential for obtaining a high-purity product. Adherence to strict safety protocols is paramount throughout the entire process of synthesis, handling, and storage of this valuable chemical intermediate.

References

-

Valsynthese SA. (2023, May 25). Material Safety Data Sheet this compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Filo. (n.d.). The hydroxyl group (–OH) of cyclohexanol (1) react with phosgene and form.... Retrieved from [Link]

-

He, Z., & Phan, J. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. [Link]

-

Wikipedia. (2023, October 28). Triphosgene. Retrieved from [Link]

-

Wikipedia. (2023, April 2). Diphosgene. Retrieved from [Link]

- Google Patents. (n.d.). US8969550B2 - Process for the synthesis of cyclic carbamates.

-

Bionity.com. (n.d.). Diphosgene. Retrieved from [Link]

Sources

- 1. Buy this compound | 13248-54-9 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 13248-54-9 [chemicalbook.com]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diphosgene - Wikipedia [en.wikipedia.org]

- 7. Diphosgene [bionity.com]

- 8. The hydroxyl group (–OH) of cyclohexanol (1) react with phosgene and form.. [askfilo.com]

- 9. US8969550B2 - Process for the synthesis of cyclic carbamates - Google Patents [patents.google.com]

- 10. Triphosgene - Wikipedia [en.wikipedia.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. valsynthese.ch [valsynthese.ch]

- 13. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]

Physical and chemical properties of cyclohexyl chloroformate

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexyl Chloroformate

Introduction: Defining this compound

This compound (CAS No. 13248-54-9) is a versatile organic reagent belonging to the chloroformate ester family.[1][2] Structurally, it consists of a cyclohexyl ring attached to an oxygen atom, which is in turn bonded to a carbonyl group bearing a chlorine atom. This unique combination of an ester and an acid chloride imparts a high degree of reactivity, making it a valuable intermediate in diverse synthetic applications.[3] Primarily, it serves as an efficient reagent for introducing the cyclohexyloxycarbonyl (Cbz or Chc) protecting group onto nucleophilic moieties such as amines and indoles, a critical step in modern peptide synthesis and the development of pharmaceutical intermediates.[2][4] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, handling protocols, and applications for professionals in research and drug development.

Physicochemical Characteristics

This compound is a colorless to light-yellow, oily liquid with a pungent odor.[1][5] It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere, which can lead to its decomposition.[1][2] Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 13248-54-9 | [1][2] |

| Molecular Formula | C₇H₁₁ClO₂ | [1] |

| Molecular Weight | 162.61 g/mol | [1] |

| Appearance | Colorless to light brown-yellow transparent liquid/oil | [1] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1][2] |

| Boiling Point | 87.5 °C at 3.6 kPa | [1] |

| Flash Point | 76.4 °C | [1] |

| Refractive Index | 1.464 | [1] |

| Solubility | Soluble in ether; Sparingly soluble in chloroform, ethyl acetate. | [1][2] |

| Vapor Pressure | 0.387 mmHg at 25°C | [1] |

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is activated by the adjacent electronegative chlorine and oxygen atoms. This makes it highly susceptible to nucleophilic acyl substitution.

Reactivity with Nucleophiles

The primary utility of this compound stems from its predictable reactions with various nucleophiles. This reactivity profile allows for the formation of stable carbamates, carbonates, and other derivatives.

-

Reaction with Amines: It reacts readily with primary and secondary amines to form N-cyclohexyloxycarbonyl (Chc) protected amines, also known as carbamates. This reaction is fundamental to its use as a protecting group in peptide synthesis.[5]

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield stable dicyclohexyl carbonates.[5]

-

Hydrolysis: As a reactive acid chloride, it is sensitive to moisture and will hydrolyze in the presence of water to produce cyclohexanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[5] This underscores the need for anhydrous storage and handling conditions.

Stability and Decomposition

This compound is stable when stored under recommended conditions—refrigerated and under an inert atmosphere.[1][2] However, it is susceptible to decomposition under several conditions:

-

Thermal Decomposition: Exposure to heat can cause decomposition.[5]

-

Moisture: Due to its hygroscopic nature, it decomposes in the presence of water.[1]

-

Prolonged Storage: Over extended periods, it can slowly decompose to form carbon dioxide and cyclohexyl chloride. This decomposition can lead to pressure buildup in sealed containers, which must be opened with care after cooling.[6]

-

Incompatible Materials: Contact with strong bases, amines, alcohols, and certain metallic compounds (especially iron salts) can catalyze its decomposition.[5]

Hazardous decomposition products formed during combustion include carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via the esterification of cyclohexanol with phosgene. This reaction is effective but requires stringent safety measures due to the extreme toxicity of phosgene.

Laboratory-Scale Synthesis Protocol

The following protocol is adapted from established synthetic methods.[6]

Disclaimer: This procedure involves highly hazardous materials, including phosgene. It must be performed by trained personnel in a certified chemical fume hood with appropriate safety equipment and emergency procedures in place.

Materials and Equipment:

-

1 L round-bottomed flask

-

Phosgene delivery tube

-

Pressure-equalizing addition funnel

-

Dry ice-acetone cold-finger condenser

-

Calcium chloride drying tube

-

Phosgene/HCl trap (e.g., sodium hydroxide solution)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Cyclohexanol (100 g, 1 mol)

-

Phosgene (109 g, 1.1 mol)

Procedure:

-

Setup: Assemble the flask with the delivery tube, addition funnel, and condenser in an ice bath within a fume hood. Connect the condenser outlet to the drying tube and trap.

-

Phosgene Condensation: Introduce phosgene gas through the delivery tube into the cooled, stirring flask until 109 g (1.1 mol) has been condensed.

-

Cyclohexanol Addition: Add cyclohexanol (100 g, 1 mol) dropwise from the addition funnel to the stirred phosgene. Maintain a rate of addition that keeps the reaction mixture in a gentle reflux. The addition should take approximately 1 hour.

-

Reaction Maturation: After the addition is complete, allow the flask to stand at room temperature with continued stirring for 2 hours.

-

Workup: Concentrate the resulting solution under reduced pressure at room temperature. This step removes excess phosgene and the HCl byproduct. The remaining residue is this compound and can often be used without further purification.

Key Applications in Research and Development

This compound is a crucial reagent, particularly in fields requiring the temporary modification of functional groups.

-

Peptide Synthesis: Its primary application is as a protecting group for amines. The resulting cyclohexyloxycarbonyl (Chc) carbamate is stable under various reaction conditions but can be removed when needed, making it invaluable for the stepwise construction of complex peptides.[2][4]

-

Asymmetric Synthesis: The stability and predictable reactivity of the Chc group make this compound a useful tool in asymmetric synthesis, where precise control over chiral centers is paramount for producing enantiomerically pure compounds.[4]

-

Pharmaceutical and Agrochemical Intermediate: It serves as a versatile building block in the synthesis of a wide range of organic molecules, including pharmaceutical ingredients and pesticides.[1]

Spectroscopic Profile (Expected)

-

Infrared (IR) Spectroscopy: The most prominent feature would be a very strong C=O stretching absorption characteristic of an acid chloride/chloroformate, typically appearing in the range of 1775-1815 cm⁻¹. Additional peaks would include C-H stretching from the cyclohexyl ring (aliphatic) around 2850-2950 cm⁻¹ and C-O stretching absorptions.

-

¹H NMR Spectroscopy: The proton spectrum would be characterized by a series of broad, overlapping multiplets in the upfield region (typically 1.0-2.0 ppm) corresponding to the 10 methylene protons of the cyclohexyl ring. A distinct downfield signal, likely a multiplet around 4.5-5.0 ppm, would correspond to the single proton on the carbon attached to the oxygen atom (CH -O), deshielded by the electronegative oxygen.

-

¹³C NMR Spectroscopy: The carbon spectrum would show a highly deshielded signal for the carbonyl carbon (C=O) of the chloroformate group, expected to be in the range of 150-160 ppm. Several signals in the aliphatic region (20-80 ppm) would correspond to the carbons of the cyclohexyl ring, with the carbon attached to the oxygen (C-O) appearing most downfield in this group (approx. 70-80 ppm).

-

Mass Spectrometry: In electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z 162 (for ³⁵Cl) and 164 (for ³⁷Cl) might be observed. Common fragmentation patterns would likely include the loss of chlorine (M-35), loss of the entire chloroformyl group (M-63), and fragmentation of the cyclohexyl ring.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

Hazard Identification

It is classified as:

-

Flammable Liquid and Vapour (H226)

-

Toxic if inhaled (H331) and Toxic by inhalation, in contact with skin and if swallowed [7]

-

Causes severe skin burns and eye damage (H314)

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated area, preferably inside a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) and wear suitable protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.

-

Storage

-

Store in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition.[1][2]

-

Keep containers tightly sealed and upright to prevent leakage.

-

The material is hygroscopic; protect from moisture.

-

Store away from heat, sparks, open flames, and incompatible materials like strong bases, alcohols, and amines.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Valsynthese SA. (2025). Material Safety Data Sheet this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations. Retrieved from [Link]

-

PubChem. (n.d.). Hexyl chloroformate. Retrieved from [Link]

-

PubChem. (n.d.). Carbonochloridic acid, cyclohexyl ester. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing Chiral Compound Synthesis with this compound. Retrieved from [Link]

-

Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HEXYL CHLOROFORMATE(6092-54-2) 13C NMR spectrum [chemicalbook.com]

- 5. framochem.com [framochem.com]

- 6. rsc.org [rsc.org]

- 7. 2-Ethylhexyl chloroformate (24468-13-1) 13C NMR spectrum [chemicalbook.com]

Cyclohexyl chloroformate reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of Cyclohexyl Chloroformate with Nucleophiles

Foreword

This compound is a versatile reagent that serves as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility stems from the highly reactive chloroformate moiety, which allows for the efficient introduction of a cyclohexyloxycarbonyl group onto a wide array of nucleophilic substrates. This guide provides a comprehensive exploration of the reactivity of this compound, moving beyond simple reaction schemes to delve into the mechanistic underpinnings, kinetic influences, and practical considerations that govern its synthetic transformations. Designed for researchers, chemists, and drug development professionals, this document aims to serve as both a detailed reference and a practical handbook for leveraging this potent electrophile in the laboratory. We will examine its reactions with key nucleophiles, discuss the factors that dictate reaction outcomes, and provide field-proven protocols to ensure reproducible and high-yielding results.

Core Characteristics of this compound

This compound, with the chemical formula C₇H₁₁ClO₂, is an ester of chloroformic acid and cyclohexanol. It is a colorless liquid that is highly reactive and sensitive to moisture.[1] The molecule's reactivity is dominated by the electrophilic carbonyl carbon, which is activated by two electron-withdrawing groups: the chlorine atom and the oxygen atom.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₁ClO₂ |

| Molar Mass | 162.61 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~184 °C |

| Density | ~1.13 g/cm³ |

| Solubility | Soluble in most organic solvents; reacts with water.[2] |

The cyclohexyl group imparts specific steric and electronic properties to the molecule, influencing its stability and reactivity profile compared to simpler alkyl chloroformates like methyl or ethyl chloroformate.

Safety and Handling: this compound is a hazardous substance that must be handled with appropriate precautions. It is flammable, causes severe skin burns and eye damage, and is toxic if inhaled.[3] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3][4] The reagent is sensitive to moisture and will hydrolyze in the presence of water or moist air to produce cyclohexanol, carbon dioxide, and corrosive hydrogen chloride (HCl) gas.[2] Therefore, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[3]

The Mechanistic Landscape: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles proceed via a nucleophilic acyl substitution pathway. The reactivity is analogous to that of acyl chlorides.[1] The central question in these reactions is whether they follow a concerted, SN2-like mechanism or a stepwise, tetrahedral addition-elimination mechanism.

Studies on related aryl and alkyl chloroformates suggest that the transition state is often highly associative, with significant bond formation to the incoming nucleophile before the carbon-chlorine bond is substantially broken.[5] This is supported by kinetic data showing low activation enthalpies and highly negative activation entropies, characteristic of a highly ordered, associative transition state.[5]

The general workflow can be visualized as follows:

Caption: General workflow for reactions of this compound.

Reactivity Profile with Major Nucleophile Classes

The utility of this compound is demonstrated by its versatile reactions with a range of common nucleophiles.

Amines: The Gateway to Carbamates

The reaction between this compound and primary or secondary amines is a robust and widely used method for the synthesis of N-cyclohexyl carbamates.[1][6] These carbamates are significant structural motifs in pharmaceuticals, including fatty acid amide hydrolase (FAAH) inhibitors, and serve as important protecting groups in organic synthesis.[7]

Mechanism: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the chloride ion. The HCl generated is typically neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion and prevent the protonation of the starting amine.

Caption: Mechanism of carbamate formation.

Experimental Protocol: Synthesis of Benzyl Cyclohexyl Carbamate [8]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Reagent Addition: Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl cyclohexyl carbamate.

Alcohols and Phenols: Synthesis of Carbonates

This compound reacts with alcohols and phenols to form stable carbonate esters.[1] This reaction is fundamental for linking molecular fragments and is used in the synthesis of polymers and various fine chemicals.[9]

Mechanism: The mechanism is analogous to aminolysis, involving the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. Due to the lower nucleophilicity of alcohols compared to amines, these reactions often require a base catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), not just as an acid scavenger but to activate the alcohol.[8]

Caption: Mechanism of carbonate formation.

Experimental Protocol: Synthesis of Chloromethyl Cyclohexyl Carbonate (Adapted from[10])

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve cyclohexanol (1.0 eq) and pyridine (1.1 eq) in anhydrous methylene chloride.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add chloromethyl chloroformate (1.0 eq) dropwise with vigorous stirring.

-

Reaction: After the addition, remove the cold bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.

-

Workup: Wash the reaction mixture with saturated aqueous sodium chloride (3x).

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Thiols: Formation of Thiocarbonates

Thiols (mercaptans) are sulfur analogs of alcohols and are generally more nucleophilic.[11] They react readily with this compound to yield S-alkyl cyclohexyl thiocarbonates. The reaction is typically performed in the presence of a base to deprotonate the thiol to the more potent thiolate nucleophile.

Mechanism: The highly nucleophilic thiolate anion rapidly attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and formation of the thiocarbonate product.

Sources

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. valsynthese.ch [valsynthese.ch]

- 4. HEXYL CHLOROFORMATE - Safety Data Sheet [chemicalbook.com]

- 5. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 9. Carbonate synthesis [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling of Cyclohexyl Chloroformate

This guide provides comprehensive safety and handling protocols for cyclohexyl chloroformate, designed for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. The core principle of this document is not merely to list procedures, but to explain the causality behind them, creating a self-validating system of safety-conscious practices.

Understanding the Reagent: Properties and Inherent Risks

This compound (CAS No. 13248-54-9) is a versatile reagent, primarily utilized in organic synthesis. Its utility lies in its function as a protecting group for amines and indoles, particularly in peptide synthesis, and as a general activating agent for carboxylic acids.[1][2] It is a colorless to light-yellow liquid with a pungent odor.[2][3] However, its reactivity is also the source of its significant hazards.

A foundational understanding of its chemical properties is critical to appreciating the risks it poses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13248-54-9 | [1] |

| Molecular Formula | C₇H₁₁ClO₂ | [1][4] |

| Molecular Weight | 162.61 g/mol | [1][4] |

| Appearance | Colorless to slightly yellowish liquid | [2][3] |

| Boiling Point | 87.5 °C | [2][3] |

| Density | ~1.14 g/cm³ | [2][3] |

| Flash Point | 76.4 °C | [2][3] |

| Vapor Pressure | 0.387 mmHg at 25°C | [2][3] |

The primary danger of this compound stems from its classification as a flammable liquid that is acutely toxic and highly corrosive.[4][5][6] Upon contact with moisture (including humidity in the air), it can hydrolyze, and in the event of a fire, it can decompose to produce highly toxic and corrosive gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[4]

Table 2: GHS Hazard Classification Summary

| GHS Classification | Hazard Statement | Signal Word |

| Flammable Liquids, Category 3 | H226: Flammable liquid and vapour. | Danger |

| Acute Toxicity, Inhalation, Cat. 3 | H331: Toxic if inhaled. | Danger |

| Acute Toxicity, Dermal, Cat. 3 | H311: Toxic in contact with skin. | Danger |

| Acute Toxicity, Oral, Cat. 3 | H301: Toxic if swallowed. | Danger |

| Skin Corrosion/Irritation, Cat. 1A/1B | H314: Causes severe skin burns and eye damage. | Danger |

| Serious Eye Damage, Cat. 1 | H318: Causes serious eye damage. | Danger |

A Proactive Approach: The Hierarchy of Controls

Safe handling is achieved not by a single action, but by a multi-layered defense strategy. The "Hierarchy of Controls" is a fundamental risk-reduction model that prioritizes the most effective measures.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user. For this compound, their use is non-negotiable.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction quenching, must be performed inside a certified chemical fume hood.[8] This is critical to prevent inhalation of its toxic vapors.[4][9]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[4]

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible and regularly tested.[10] Immediate flushing is the most critical first aid step for skin or eye contact.

Administrative Controls: Codifying Safe Practices

These are the work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for any process involving this compound is mandatory. This SOP should be reviewed and approved by the institution's safety officer.

-

Access Control: Restrict access to storage areas and work zones where this chemical is handled to trained and authorized personnel only.

-

Procurement and Storage: Purchase the smallest quantity necessary for your experiments to minimize stored volume.[8] Store in a cool, dry, well-ventilated, and corrosives-compatible cabinet, away from incompatible materials.[4][9] The recommended storage condition is refrigerated (under -20°C) under an inert atmosphere.[4]

-

Incompatibility: this compound is incompatible with strong bases, alcohols, amines, and some metals (especially iron salts, which can catalyze decomposition).[4][11] Segregate it from these substances during storage and in reaction setups.

Personal Protective Equipment (PPE): The Final Barrier

PPE does not eliminate the hazard, but it provides a critical barrier between you and the chemical. Never rely on PPE alone; it should be used in conjunction with the engineering and administrative controls above.

Table 3: Mandatory Personal Protective Equipment

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Chemical safety goggles AND a full-face shield. | Goggles protect from splashes; the face shield protects the entire face from corrosive splashes. Standard safety glasses are insufficient.[12] |

| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton, Silver Shield®). | Chloroformates can penetrate standard nitrile gloves quickly. Double-gloving may be appropriate. Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected.[8][13] |

| Body | Flame-resistant lab coat and a chemical-resistant apron. | Provides a barrier against splashes and spills.[11] |

| Respiratory | Use is situational. | A respirator (e.g., full-face with multi-gas/acid gas cartridges) is required if there is a potential for exposure above permissible limits, such as during a large spill cleanup.[13] All respirator use requires a formal respiratory protection program, including fit-testing and training, as per OSHA standards.[14] |

Step-by-Step Protocols for Safe Operations

Handling and Dispensing Protocol

-

Preparation: Don all required PPE before entering the designated work area. Verify that the chemical fume hood is operational and the sash is at the appropriate height. Ensure the safety shower and eyewash are unobstructed.

-

Transport: When moving the chemical from storage, use a secondary, non-reactive, and shatter-proof container.[8]

-

Dispensing:

-

Perform all transfers within the fume hood.

-

Ground containers when transferring larger quantities to prevent static discharge.[10]

-

Be aware that bottles may develop pressure during storage due to slow decomposition into CO₂ and cyclohexyl chloride.[1][11] Cool the bottle before opening and vent it cautiously by slowly unscrewing the cap behind a blast shield within the fume hood.[1]

-

-

Post-Handling: Tightly reseal the container, ensuring it is stored upright.[4] Decontaminate the work surface using an appropriate procedure. Remove PPE carefully, avoiding contact with the outer contaminated surfaces, and wash hands thoroughly.[4]

Storage Protocol

-

Location: Store in a designated, locked, and clearly labeled corrosives or hazardous materials cabinet.[9]

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4] For long-term stability and to minimize pressure buildup, store under an inert atmosphere in a freezer (-20°C is recommended).[1][4]

-

Segregation: Ensure storage is physically separated from incompatible materials like bases, alcohols, and amines.[4][9]

-

Inventory: Date bottles upon receipt and opening.[8] Use older stock first and monitor for signs of decomposition (discoloration, pressure buildup).

Emergency Response: Preparedness is Paramount

Accidents can happen despite the best precautions. A clear, well-rehearsed emergency plan is essential.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[4] Call for emergency medical assistance. If breathing is difficult, trained personnel may administer oxygen.[15]

-

Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[4][11] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][16] Remove contact lenses if present and easy to do. Continue rinsing during transport to the hospital.[4] Immediate medical attention is required.[4][16]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor immediately.[4]

Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4] Water spray can be used to cool containers but may react with the spilled material.[17]

-

Specific Hazards: Combustion produces toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and phosgene.[4][8] Containers may explode when heated.[17]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]

Decontamination and Waste Disposal

-

Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A general procedure involves wiping with an absorbent material, followed by cleaning with a suitable solvent or neutralizing with an alkaline solution, and then a final rinse.[11][18] All decontamination should be performed while wearing appropriate PPE.

-

Waste Disposal: this compound and any materials contaminated with it (e.g., absorbent materials, used gloves, empty containers) are considered hazardous waste.[4] Disposal must be conducted through an authorized waste disposal company in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain.[4]

References

- Material Safety Data Sheet CYCLOHEXYL CHLOROFORM

-

4-tert-Butylthis compound. (n.d.). GESTIS Substance Database. [Link]

-

Chloroform Guidelines. (n.d.). Duke University Safety. [Link]

-

This compound. (n.d.). ChemBK. [Link]

-

Carbonochloridic acid, cyclohexyl ester. (n.d.). PubChem. [Link]

-

2-Ethylhexyl chloroformate. (n.d.). PubChem. [Link]

-

Personal Protective Equipment. (n.d.). University of Texas at Dallas, Environmental Health & Safety Services. [Link]

-

Personal Protective Equipment. (2025). US EPA. [Link]

-

Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare LLC. [Link]

-

Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky, Research Safety. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]

- US Patent US3720718A - Conversion of chloroformates to an aldehyde. (1973).

-

Chloroformates (R-OCOCl) Chemical Emergency Medical Guidelines. (n.d.). National Institute for Public Health and the Environment (RIVM). [Link]

-

Decontamination. (n.d.). Stanford Environmental Health & Safety, Biosafety Manual. [Link]

-

Field Equipment Cleaning and Decontamination at the FEC. (2019). US EPA. [Link]

-

Decontamination procedures for chemical process equipment. (n.d.). CDC Stacks. [Link]

-

Principles of decontamination, sterilization, and disinfection. (n.d.). Federal Select Agent Program. [Link]

-

Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. (2021). ScienceDirect. [Link]

-

Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. (2021). RSC Publishing. [Link]

Sources

- 1. This compound | 13248-54-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. valsynthese.ch [valsynthese.ch]

- 5. chemical-label.com [chemical-label.com]

- 6. Carbonochloridic acid, cyclohexyl ester | C7H11ClO2 | CID 83262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. safety.duke.edu [safety.duke.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. framochem.com [framochem.com]

- 12. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 14. pppmag.com [pppmag.com]

- 15. 2-Ethylhexyl chloroformate | C9H17ClO2 | CID 62783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. gestis-database.dguv.de [gestis-database.dguv.de]

- 17. TERT-BUTYLthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]

Cyclohexyl Carbonochloridate: A Comprehensive Technical Guide for Synthetic Chemistry Applications

Introduction: Unveiling a Versatile Reagent

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the repertoire of reagents available for the protection of amine functionalities, cyclohexyl carbonochloridate, colloquially known as cyclohexyl chloroformate, emerges as a reagent of significant utility. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a focus on the practical insights required by researchers and drug development professionals. The IUPAC name for this compound is cyclohexyl carbonochloridate, and it is also commonly referred to as chloroformic acid cyclohexyl ester.[1][2][3][4]

Physicochemical Properties and Structural Elucidation

Cyclohexyl carbonochloridate is a colorless to light brown-yellow transparent liquid with a pungent odor.[1][5] Its molecular formula is C7H11ClO2, with a molecular weight of 162.61 g/mol .[1][2][6] A thorough understanding of its physical and chemical properties is essential for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of Cyclohexyl Carbonochloridate

| Property | Value | Source(s) |

| CAS Number | 13248-54-9 | [1][2][6] |

| Molecular Formula | C7H11ClO2 | [1][2][6] |

| Molecular Weight | 162.61 g/mol | [1][2][6] |

| Appearance | Colorless to light brown-yellow transparent liquid/oil | [1][3] |

| Boiling Point | 87.5 °C | [1][3][4] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1][3] |

| Solubility | Soluble in ether, chloroform (sparingly), ethyl acetate (slightly) | [1][3] |

| Storage Conditions | Hygroscopic, store in a refrigerator under an inert atmosphere | [1][3] |

Core Applications in Synthetic Chemistry

The primary utility of cyclohexyl carbonochloridate lies in its function as a versatile protecting group for amines and indoles, particularly within the intricate workflows of peptide synthesis.[2][3][7][8] The cyclohexyloxycarbonyl (Chc) group, introduced by this reagent, offers a stable yet readily cleavable protecting moiety, enabling chemists to selectively mask reactive amine groups while other transformations are carried out on the molecule.[8][9]

Beyond its role in peptide chemistry, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its electrophilic carbonyl chloride moiety readily reacts with nucleophiles such as alcohols and thiols to form the corresponding carbonates and thiocarbonates, respectively, further expanding its synthetic utility.[2]

Synthesis of Cyclohexyl Carbonochloridate: A Mechanistic Perspective

The industrial synthesis of cyclohexyl carbonochloridate typically involves the reaction of cyclohexanol with phosgene (COCl2) or a safer phosgene equivalent like triphosgene.[7][10] This reaction is a nucleophilic acyl substitution where the hydroxyl group of cyclohexanol attacks the electrophilic carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate.

A general laboratory-scale preparation involves the slow addition of cyclohexanol to a cooled solution of phosgene.[7] The reaction is typically carried out in an inert solvent. After the reaction is complete, excess phosgene and hydrogen chloride byproduct are removed under reduced pressure to yield the crude product, which can often be used without further purification.[7]

An alternative and safer approach involves the use of bis(trichloromethyl) carbonate, also known as triphosgene, as a phosgene substitute.[11] This solid reagent is easier to handle than gaseous phosgene and generates phosgene in situ. The reaction with cyclohexanol is often catalyzed by an inorganic catalyst.[11]

Experimental Protocol: N-Protection of an Amino Acid

The following protocol details a representative procedure for the protection of an amino acid using cyclohexyl carbonochloridate. This self-validating system includes in-process checks and considerations for ensuring a successful reaction.

Objective: To synthesize N-(cyclohexyloxycarbonyl)-alanine.

Materials:

-

Alanine

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Cyclohexyl carbonochloridate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve alanine in a 1M solution of sodium hydroxide in water. The use of a stoichiometric amount of base is crucial to deprotonate the amino group, rendering it nucleophilic. Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reagent: While vigorously stirring the cooled amino acid solution, slowly add a solution of cyclohexyl carbonochloridate in dioxane dropwise. The slow addition and efficient stirring are critical to control the exothermic reaction and prevent the formation of side products. The reaction is typically allowed to proceed for several hours at low temperature.

-

Reaction Quenching and pH Adjustment: After the reaction is complete (monitored by TLC), carefully quench any unreacted cyclohexyl carbonochloridate by allowing the mixture to warm to room temperature. Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. This step protonates the carboxylate group of the protected amino acid, making it extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process two to three times to ensure complete recovery of the product from the aqueous phase.

-

Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude N-(cyclohexyloxycarbonyl)-alanine. The product can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram:

Caption: Workflow for the N-protection of alanine.

Safety and Handling

Cyclohexyl carbonochloridate is a hazardous substance and must be handled with appropriate safety precautions. It is flammable, toxic if inhaled, and causes severe skin burns and eye damage.[6]

Key Safety Precautions:

-

Always work in a well-ventilated fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Keep away from heat, sparks, and open flames.[6]

-

Avoid breathing vapors or mist.[6]

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a refrigerator under an inert atmosphere.[3][7] Bottles may develop pressure and should be opened with care.[7]

Conclusion

Cyclohexyl carbonochloridate is a valuable reagent in the arsenal of synthetic chemists, particularly for its role in the protection of amines in complex syntheses. A comprehensive understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, is essential for its safe and effective application in research and development. Its continued use in the synthesis of novel therapeutics underscores its importance in the field of drug discovery.

References

- Valsynthese SA. (2025, May 23). Material Safety Data Sheet this compound.

- ChemBK. This compound - Physico-chemical Properties.

- Smolecule. Buy this compound | 13248-54-9.

- ChemicalBook. (2025, December 31). This compound | 13248-54-9.

- Google Patents. (n.d.). CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.

- PubChem. 4-tert-Butylthis compound | C11H19ClO2 | CID 170608.

- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Advancing Chiral Compound Synthesis with this compound.

- Benchchem. 3,4-Dimethylthis compound.

- FramoChem. 4-tert-BUTYLthis compound.

- Chongqing Chemdad Co., Ltd. This compound.

- Chemical Label. chemical label this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Importance of Purity: High-Grade this compound for Precision Chemistry.

- BASF. Overview of Chloroformates.

- Kobe University. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.

- Parchem. This compound (Cas 13248-54-9).

Sources

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 13248-54-9 [smolecule.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. parchem.com [parchem.com]

- 5. chemicals.basf.com [chemicals.basf.com]

- 6. valsynthese.ch [valsynthese.ch]

- 7. This compound | 13248-54-9 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

Cyclohexyl chloroformate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Cyclohexyl Chloroformate in Organic Solvents

Introduction

This compound (CAS No. 13248-54-9) is a vital reagent in organic synthesis, primarily utilized as a protecting group for amines and indoles, particularly in peptide synthesis.[1][2] Its utility stems from the reactive chloroformate functional group attached to a non-polar cyclohexyl backbone. The successful application of this compound in any synthetic route is fundamentally dependent on its behavior in solution. Understanding its solubility and, critically, its stability in various organic solvents is paramount for reaction design, optimization, process scale-up, and safety.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the solubility of this compound. We will move beyond simple data presentation to explore the underlying chemical principles that govern its solubility, the critical interplay between solubility and reactivity, and a robust protocol for empirical determination.

Physicochemical Profile and Safety Imperatives

Before delving into solubility, a firm grasp of the compound's intrinsic properties and hazards is essential for safe handling.

1.1 Key Physicochemical Properties this compound is a colorless to light brown, oily liquid.[2][3] It is hygroscopic and must be stored under an inert atmosphere, typically refrigerated, to prevent degradation.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁ClO₂ | [3] |

| Molar Mass | 162.61 g/mol | [3] |

| Boiling Point | 87.5 °C (at 3.6 kPa) | [3] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [3] |

| Appearance | Colorless to light brown liquid | [3] |

| Storage Conditions | Hygroscopic, Refrigerator, under inert atmosphere | [1][2] |

1.2 Critical Safety Considerations This compound is classified as toxic and corrosive. It is toxic by inhalation, in contact with skin, and if swallowed, and it causes severe skin and eye burns.[3][4] Proper personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat, is mandatory.[4] All manipulations should be performed in a well-ventilated chemical fume hood.[5] The compound is also flammable and should be kept away from heat and open flames.[4] In case of accidental contact, immediate and thorough rinsing with water is critical, followed by medical attention.[4][6]

Theoretical Principles of Solubility

The solubility of this compound is dictated by its molecular structure, which features a distinct duality: a polar, reactive chloroformate group (-OCOCl) and a non-polar, bulky cyclohexyl ring. This structure informs its interactions with different classes of solvents, a concept best explained by the principle of "like dissolves like."[7]

-